molecular formula C14H26N2O3 B2689161 tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2253629-70-6

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B2689161
CAS RN: 2253629-70-6
M. Wt: 270.373
InChI Key: NRICOMDILCLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the CAS Number: 2253629-70-6 . It has a molecular weight of 270.37 . It is in the form of oil .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(11(15)10-16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.37 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Protective Group Chemistry

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been introduced for the preparation of N-Boc-amino acids, presenting an alternative to di-tert-butyl dicarbonate due to its solid state and better stability. This reagent facilitates the introduction of Boc protecting groups to amines without racemization, offering good yields and purity in the resultant N-Boc-amino acids and their esters (Rao et al., 2017).

Spirocyclic and Heterocyclic Compound Synthesis

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, highlighting the compound's utility in further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Crystal Structure Analysis

The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, showcasing mirror symmetry and providing insight into the molecule's conformation. This analysis aids in understanding the spatial arrangement and potential interactions of such spirocyclic compounds (Dong et al., 1999).

Antioxidant Properties and Polymer Stabilization

A compound demonstrating a synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymer stabilization has been studied, offering insights into the association of phenolic antioxidants with thiopropionate type antioxidants through hydrogen bonding. This highlights the compound's utility in enhancing polymer stability (Yachigo et al., 1992).

Asymmetric Synthesis and Catalysis

The graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl was prepared for electrocatalytic oxidation of diols, yielding optically active lactones with high enantioselectivity. This demonstrates the compound's application in asymmetric synthesis and catalysis (Kashiwagi et al., 2003).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 11-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(11(15)10-16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRICOMDILCLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.